molecular formula C8H8N2OS B1345993 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one CAS No. 60750-75-6

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Cat. No. B1345993
CAS RN: 60750-75-6
M. Wt: 180.23 g/mol
InChI Key: LXCCCCOECARKEZ-UHFFFAOYSA-N
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Description

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (DMITP) is a heterocyclic compound that has recently been studied for its potential applications in a variety of scientific fields. DMITP is a derivative of isothiazolo[5,4-b]pyridin-3(2H)-one (ITP), and its structure consists of a pyridine ring with a methyl group substituted at the 4 and 6 positions. It is a colorless, odorless, and crystalline solid with a melting point of 138-140°C. DMITP is a relatively new compound, and much of its potential has yet to be explored.

Scientific Research Applications

Structural and Molecular Studies

Crystal and Molecular Structure Analysis 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one has been structurally analyzed to determine its crystal and molecular structure, crystallizing in the monoclinic system with detailed cell constants. This analysis revealed insights into its amino tautomeric form in the crystalline state, shedding light on the compound's geometric and electronic properties (Karczmarzyk & Malinka, 2004).

Synthesis and Applications in Medicinal Chemistry

Synthesis of Derivatives and Anticancer Activity The compound's derivatives have been synthesized and evaluated for their anticancer activity in vitro on several tumor cell lines, indicating its potential as a molecular scaffold for designing anticancer drug candidates. The introduction of certain substitutes has significantly enhanced its anticancer potential (Chaban et al., 2012).

Evaluation of Antioxidant Activity Derivatives of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one have been evaluated for their antioxidant activity. The structural modifications and the introduction of diversity at specific positions have been crucial in this regard. The evaluation involved in vitro methods, indicating the compound's relevance in oxidative stress-related studies (Chaban et al., 2013).

Pharmaceutical and Biomedical Investigations

Use in Pharmaceutical Compound Synthesis The compound has been utilized for the preparation of novel heterocycles of pharmaceutical interest. These studies have involved reactions with various agents, yielding novel heterocycles whose structures have been confirmed through analytical and spectral methods (Metwally et al., 2008).

Biomedical Applications A comprehensive review covering the biomedical applications of pyrazolo[3,4-b]pyridines, which include 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, has been conducted. This review analyzed the diversity of substituents, synthetic methods, and biomedical applications of these compounds, highlighting their significant potential in this field (Donaire-Arias et al., 2022).

properties

IUPAC Name

4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-3-5(2)9-8-6(4)7(11)10-12-8/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCCCOECARKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209572
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

CAS RN

60750-75-6
Record name 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60750-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060750756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
Z Karczmarzyk, W Malinka - Journal of Chemical Crystallography, 2004 - Springer
The crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, C 8 H 8 N 2 OS, 1, and its 2-[4-(2-methylphenyl)piperazin-1-ylmethyl] derivative, C 20 H 24 N 4 …
Number of citations: 5 link.springer.com
Z Karczmarzyk, W Malinka - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
In the crystal structures of the title compounds, C20H23N3OS, (II), and C20H21N3OS, (III), significant differences occur in the conformation of, respectively, the phenylpiperidine and …
Number of citations: 1 scripts.iucr.org
Z Karczmarzyk, W Malinka - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title molecule, C19H21FN4OS, the piperazine ring adopts a chair conformation. A conjugation effect of the lone pair of the tertiary N atom with the π-electron system of the …
Number of citations: 1 scripts.iucr.org
Z KARCZMARZYK, W MALINKA - Analytical Sciences: X-ray …, 2007 - jstage.jst.go.jp
The title compound, C19H20N4OSCl2, crystallizes in the monoclinic system, space group P21/c, with cell constants a= 15.470 (3) Å, b= 9.577 (2) Å, c= 14.615 (3) Å and Z= 4. The …
Number of citations: 7 www.jstage.jst.go.jp
Z Karczmarzyk, W Malinka - Journal of Molecular Structure, 2008 - Elsevier
The crystal and molecular structures of the title 2-[(4-phenylpiperazin-1-yl)ethyl], 6, and 2-[(4-methylpiperazin-1-yl)methyl], 7, derivatives of isothiazolo[5,4-b]pyridine were determined. …
Number of citations: 12 www.sciencedirect.com
P Świątek, M Strzelecka, R Urniaz, K Gębczak… - Bioorganic & Medicinal …, 2017 - Elsevier
One of the main challenges for nowadays medicine is drugs selectivity. In COX-1 and COX-2, the active sites are composed of the same group of amino acids with the exception of the …
Number of citations: 18 www.sciencedirect.com
Z KARCZMARZYK, W MALINKA - Analytical Sciences: X-ray …, 2006 - jstage.jst.go.jp
The title compound, C17H20N6OS, crystallizes in the triclinic system, space group P1, with cell constants a= 6.166 (1) Å, b= 8.874 (2) Å, c= 16.850 (3) Å, α= 80.89 (3), β= 86.71 (3), γ= …
Number of citations: 6 www.jstage.jst.go.jp
W Malinka, P Świątek, M Śliwińska, B Szponar… - Bioorganic & medicinal …, 2013 - Elsevier
In this paper we describe synthesis, structures and some physicochemical properties of 20 isothiazolopyridines 8–13 substituted differently into an isothiazole ring as well as their in …
Number of citations: 8 www.sciencedirect.com
VV Dotsenko, KA Frolov, SG Krivokolysko - 2012 - sciforum.net
(2Е, 2'E)-2, 2'-(1, 2, 4-Thiadiazole-3, 5-diyl) bis (3-arylacrylonitriles) were obtained by shorttime heating of 3-aryl-2-cyanoprop-2-enethioamides with DMSO–HCl system. Under the …
Number of citations: 2 sciforum.net
YH Chen, HY Hsu, MT Yeh, CC Chen… - Journal of Medicinal …, 2016 - ACS Publications
Targeting thymidylate kinase (TMPK) that catalyzes the phosphotransfer reaction for formation of dTDP from dTMP is a new strategy for anticancer treatment. This study is to understand …
Number of citations: 17 pubs.acs.org

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